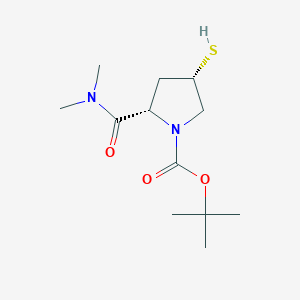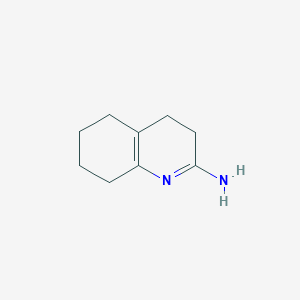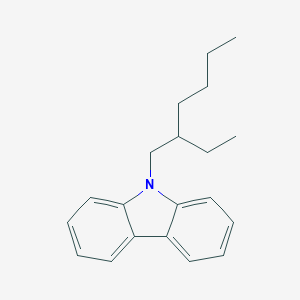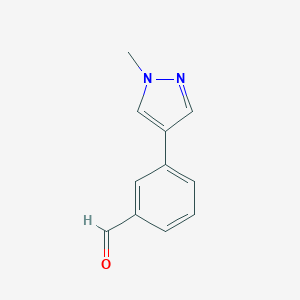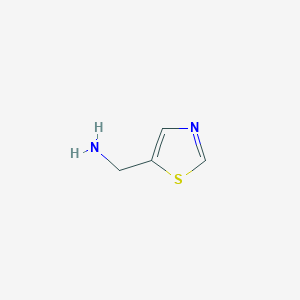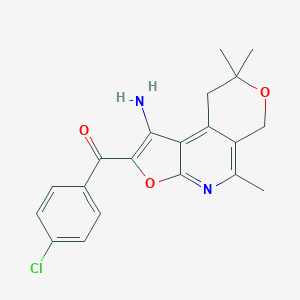
Benzyl 2,2-bis(methylol)propionate
Descripción general
Descripción
Taletrectinib is an oral, potent, and selective tyrosine kinase inhibitor targeting ROS1 and NTRK. It has shown significant preclinical activity against ROS1 G2032R solvent-front mutation, making it a promising candidate for treating various cancers, particularly non-small cell lung cancer (NSCLC) with ROS1 rearrangements .
Aplicaciones Científicas De Investigación
Taletrectinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Primarily researched for its therapeutic potential in treating cancers with ROS1 and NTRK rearrangements, such as NSCLC.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Direcciones Futuras
Benzyl 2,2-bis(methylol)propionate has potential applications in the synthesis of glycosylated 2,2-bis(methylol)propionic acid (bis-MPA) derivatives . These derivatives can be used for the modification of chitosan, a natural polymer, to improve its solubility and other physicochemical properties . This opens up possibilities for the use of these derivatives in drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of taletrectinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of taletrectinib likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical production .
Análisis De Reacciones Químicas
Types of Reactions: Taletrectinib undergoes various chemical reactions, including:
Oxidation: Taletrectinib can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its binding affinity and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Mecanismo De Acción
Taletrectinib exerts its effects by selectively inhibiting the activity of ROS1 and NTRK tyrosine kinases. These kinases are involved in cellular signaling pathways that regulate cell growth and survival. By inhibiting these kinases, taletrectinib disrupts the signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis. The compound has shown efficacy against ROS1 G2032R mutations, which are resistant to other tyrosine kinase inhibitors .
Similar Compounds:
Crizotinib: Another ROS1 tyrosine kinase inhibitor used in the treatment of ROS1-positive NSCLC.
Entrectinib: A multi-target tyrosine kinase inhibitor that targets ROS1, NTRK, and ALK.
Repotrectinib: A next-generation ROS1 and NTRK inhibitor with activity against solvent-front mutations
Comparison: Taletrectinib stands out due to its potent activity against ROS1 G2032R solvent-front mutations, which are resistant to other inhibitors like crizotinib. It also demonstrates good central nervous system penetration, making it effective against brain metastases. Additionally, taletrectinib has shown a favorable safety profile with manageable toxicities .
Propiedades
IUPAC Name |
benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNGLUDOVQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461267 | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179388-73-9 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
